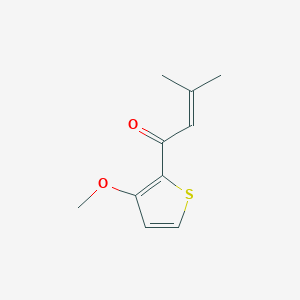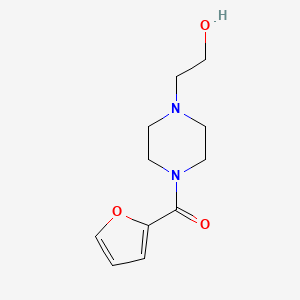
1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine
概要
説明
1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine is a chemical compound that features a piperazine ring substituted with a furanylcarbonyl group and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine typically involves the reaction of 2-furoyl chloride with 4-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions: 1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furanylcarbonyl group can be reduced to a furanyl alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-furanylcarbonyl)-4-(2-carboxyethyl)piperazine.
Reduction: Formation of 1-(2-furanylmethyl)-4-(2-hydroxyethyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism by which 1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the furanylcarbonyl group can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
1-(2-Furanylcarbonyl)piperazine: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
4-(2-Hydroxyethyl)piperazine: Lacks the furanylcarbonyl group, which may influence its biological activity and binding properties.
Uniqueness: 1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine is unique due to the presence of both the furanylcarbonyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
IUPAC Name |
furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-8-7-12-3-5-13(6-4-12)11(15)10-2-1-9-16-10/h1-2,9,14H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWASCSGALFUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
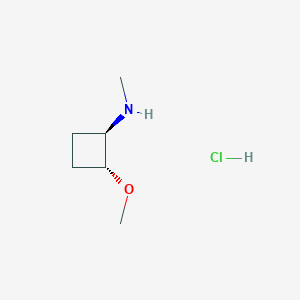
![3-amino-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B7451648.png)
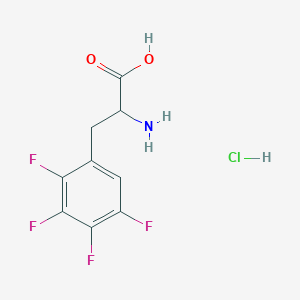
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
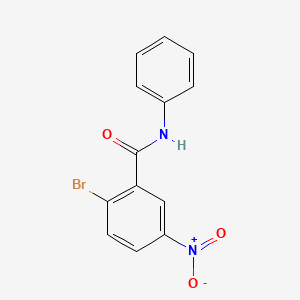
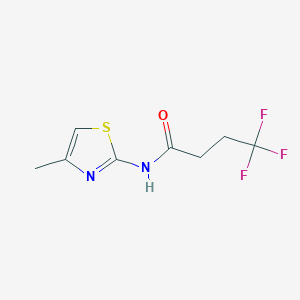
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-(thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
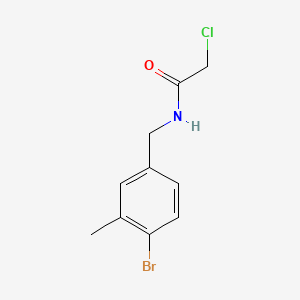
![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
